molecular formula C12H13F3N2O2 B13301197 (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)

Cat. No.: B13301197
M. Wt: 274.24 g/mol
InChI Key: GPERAPHAUXRALL-LZYBPNLTSA-N
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Description

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) typically involves the reaction of ethyl hydrazinecarboxylate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate biochemical pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(ethyl N-[(Z)-4-(fluoromethyl)benzoyl]ethanecarbohydrazonate)
  • (Z)-(ethyl N-[(Z)-4-(chloromethyl)benzoyl]ethanecarbohydrazonate)
  • (Z)-(ethyl N-[(Z)-4-(bromomethyl)benzoyl]ethanecarbohydrazonate)

Uniqueness

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

ethyl (1E)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate

InChI

InChI=1S/C12H13F3N2O2/c1-3-19-8(2)16-17-11(18)9-4-6-10(7-5-9)12(13,14)15/h4-7H,3H2,1-2H3,(H,17,18)/b16-8+

InChI Key

GPERAPHAUXRALL-LZYBPNLTSA-N

Isomeric SMILES

CCO/C(=N/NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C

Canonical SMILES

CCOC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C

Origin of Product

United States

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